molecular formula C24H18N2 B3292992 N,N-diphenyl-9H-carbazol-3-amine CAS No. 883224-26-8

N,N-diphenyl-9H-carbazol-3-amine

Cat. No.: B3292992
CAS No.: 883224-26-8
M. Wt: 334.4 g/mol
InChI Key: YBGHXHSQISJNDM-UHFFFAOYSA-N
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Description

N,N-diphenyl-9H-carbazol-3-amine is a compound with the molecular formula C24H18N2 and a molecular weight of 334.42 g/mol . It is known for its unique structural properties, which include a carbazole core substituted with diphenylamine groups. This compound is often used in various scientific research applications due to its interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-9H-carbazol-3-amine typically involves the functionalization of the carbazole core at the nitrogen position. One common method is the reaction of 9H-carbazole with diphenylamine under specific conditions. This reaction can be catalyzed by palladium or copper catalysts in the presence of ligands and bases . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted carbazole derivatives, amine derivatives, and various functionalized aromatic compounds .

Scientific Research Applications

N,N-diphenyl-9H-carbazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diphenyl-9H-carbazol-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diphenyl-9H-carbazol-3-amine stands out due to its dual phenyl substitution, which enhances its chemical stability and electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices .

Properties

IUPAC Name

N,N-diphenyl-9H-carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)26(19-11-5-2-6-12-19)20-15-16-24-22(17-20)21-13-7-8-14-23(21)25-24/h1-17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGHXHSQISJNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730353
Record name N,N-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883224-26-8
Record name N,N-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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